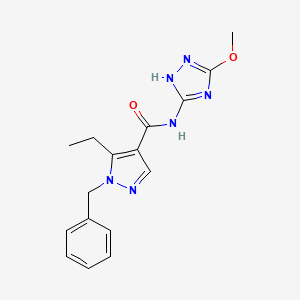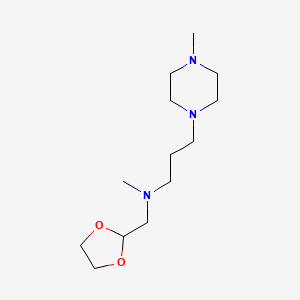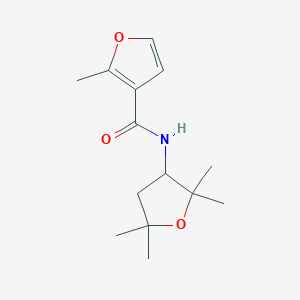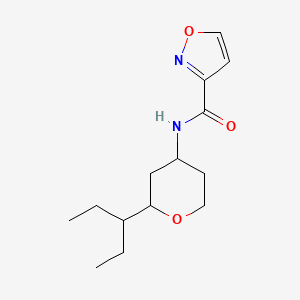
1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mechanism of Action
The mechanism of action of 1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound's potential anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has been found to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. The compound has also been shown to possess anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide in lab experiments is its potential to exhibit significant anti-inflammatory and analgesic properties. The compound's potential anticancer activity also makes it a promising candidate for the development of new cancer therapies. However, the compound's mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.
Future Directions
There are several future directions for research on 1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide. One potential direction is to further investigate the compound's mechanism of action, which could lead to the development of more effective therapies. Another potential direction is to explore the compound's potential applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the compound's potential applications in the treatment of other types of cancer.
Synthesis Methods
The synthesis of 1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of 4-carboxypyrazole with benzyl bromide, followed by the reaction of the resulting product with ethylamine and 3-methoxy-1H-1,2,4-triazole-5-carboxylic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions.
Scientific Research Applications
1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant anti-inflammatory and analgesic properties. It has also been shown to possess potential anticancer activity, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-benzyl-5-ethyl-N-(3-methoxy-1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-3-13-12(14(23)18-15-19-16(24-2)21-20-15)9-17-22(13)10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFYVGXDNDDZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC2=CC=CC=C2)C(=O)NC3=NC(=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642273.png)
![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![5-[[[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]amino]methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7642280.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642294.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)

![8-[3-(3-Fluorophenyl)propyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7642306.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)
![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)